![molecular formula C11H21NO2 B2934159 Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate CAS No. 1933497-35-8](/img/structure/B2934159.png)
Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate
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Overview
Description
Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral building block that can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate is not well understood. However, it is believed to interact with specific receptors in the brain, leading to changes in neurotransmitter levels and ultimately affecting brain function.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate is its high purity and enantiomeric purity. This makes it an ideal chiral building block for the synthesis of pharmaceuticals and agrochemicals. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
For research on tert-butyl (Tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, research could focus on developing new synthesis methods that are more efficient and environmentally friendly. Finally, the use of this compound in asymmetric catalysis could be further explored, potentially leading to the development of new and more effective catalytic systems.
Synthesis Methods
The synthesis of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate involves the reaction of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-bromo-1-cyclopentanecarboxylate with an amine, typically methylamine. The reaction is carried out under mild conditions and yields a racemic mixture of the compound. The racemic mixture can be separated into its enantiomers using chiral chromatography.
Scientific Research Applications
Tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in asymmetric catalysis. Additionally, this compound has shown potential as a therapeutic agent for the treatment of neurological disorders.
properties
IUPAC Name |
tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDOKEORRWQFLE-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC[C@@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate |
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